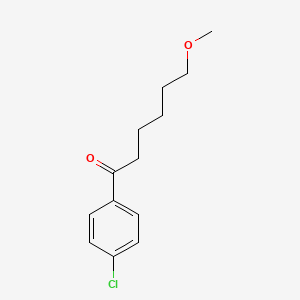

1-(4-Chlorophenyl)-6-methoxyhexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

61719-24-2 |

|---|---|

Molecular Formula |

C13H17ClO2 |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-6-methoxyhexan-1-one |

InChI |

InChI=1S/C13H17ClO2/c1-16-10-4-2-3-5-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

CWWSYIUBTJBWJP-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Ketones and Methoxy Functionalized Compounds

The structure of 1-(4-chlorophenyl)-6-methoxyhexan-1-one contains two important functional groups that significantly influence its potential reactivity and properties: a halogenated aromatic ring and a terminal methoxy (B1213986) group.

Methoxy-Functionalized Compounds: The methoxy group (-OCH₃) is a common feature in many natural products and synthetic pharmaceuticals. researchgate.netnih.gov Medicinal chemists frequently incorporate this group to improve a molecule's properties, including its binding to biological targets, its physicochemical characteristics, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netnih.gov The methoxy group is an electron-donating group through resonance, which can modulate the electronic properties of a molecule. researchgate.net Its presence can enhance pharmacokinetic properties and is a key structural component in numerous approved drugs. nih.gov In the context of this compound, the terminal methoxy group introduces polarity and the potential for hydrogen bonding, which could influence its solubility and interactions with other molecules.

Below is a table summarizing the characteristics of these key functional groups.

| Functional Group | Key Characteristics | Significance in Synthesis & Medicinal Chemistry |

| Halogenated Aryl Group | Electron-withdrawing inductive effect; can be a leaving group in nucleophilic aromatic substitution (under specific conditions); directs electrophilic aromatic substitution. | Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck); modulates electronic properties and bioactivity of molecules. |

| Ketone (Carbonyl Group) | Polar C=O bond; susceptible to nucleophilic attack; adjacent protons (α-hydrogens) are acidic. | A central functional group in organic synthesis for forming new carbon-carbon bonds (e.g., aldol, Grignard reactions); can be reduced to alcohols or alkanes. fiveable.me |

| Methoxy Group | Electron-donating through resonance; increases lipophilicity compared to a hydroxyl group; potential hydrogen bond acceptor. | Frequently used in drug design to improve ADME properties, enhance target binding, and increase metabolic stability. researchgate.netnih.gov |

Significance of the Hexan 1 One Framework in Organic Synthesis

The core of the molecule is a six-carbon chain, which forms a hexan-1-one framework. This linear aliphatic chain is more than just a simple linker; it provides structural flexibility and specific spatial separation between the aryl ketone and the methoxy (B1213986) group.

The hexan-1-ol framework, a related structure, is utilized as a precursor for plasticizers and as a chemical intermediate in the manufacturing of pharmaceuticals and perfume esters. wikipedia.org The six-carbon chain is a common building block in organic synthesis. ncert.nic.in In 1-(4-chlorophenyl)-6-methoxyhexan-1-one, this chain's flexibility allows the molecule to adopt various conformations, which can be crucial for its interaction with biological targets or for its role in materials science. The ketone at the 1-position is a reactive site for numerous chemical transformations, allowing for further functionalization or extension of the carbon skeleton. The oxidation of a primary alcohol like hexan-1-ol can yield the corresponding aldehyde (hexanal) and subsequently the carboxylic acid, highlighting the accessibility of different oxidation states at the terminal carbon of a hexane (B92381) chain. pearson.com

Overview of Research Trajectories for Aryl Ketone Architectures

Established Synthetic Pathways for Ketones with Chlorophenyl Moieties

Traditional methods for the formation of aryl-alkyl ketones have been refined over decades, offering reliable and well-understood routes to these molecules. These pathways often involve stoichiometric reagents and have been widely applied in both academic and industrial settings.

A cornerstone of ketone synthesis involves the addition of carbon nucleophiles to carbonyl compounds or their derivatives, followed by subsequent chemical transformations. Organometallic reagents, such as Grignard and organolithium compounds, are paramount in this approach for their ability to form new carbon-carbon bonds with high efficiency.

The Grignard reaction, a fundamental tool in organic synthesis, can be employed to create the carbon skeleton of the target ketone. acs.orgyoutube.comchegg.comchegg.com For instance, a Grignard reagent prepared from an appropriate alkyl halide can react with a 4-chlorobenzaldehyde (B46862) derivative. The resulting secondary alcohol is then oxidized to the desired ketone. A typical sequence involves the reaction of a Grignard reagent with an aldehyde, followed by an oxidative workup. The reaction of phenylmagnesium bromide with 4-chlorobenzaldehyde, for example, yields 4-chlorobenzhydrol. chegg.com This secondary alcohol can then be oxidized to the corresponding ketone using various oxidizing agents.

Similarly, organolithium reagents can be used for the nucleophilic addition to carbonyls. ksu.edu.sa These reactions are often irreversible due to the high basicity of the organolithium species. masterorganicchemistry.com The choice between Grignard and organolithium reagents may depend on the specific substrate and desired reaction conditions.

Another variation involves the reaction of a Grignard reagent with a nitrile, such as 2-chlorobenzonitrile. The nucleophilic attack of the Grignard reagent on the nitrile carbon leads to the formation of an imine-magnesium complex, which upon acidic hydrolysis, yields the ketone.

| Reaction Type | Starting Materials | Reagents | Intermediate | Product | Key Features |

| Grignard Reaction | 4-chlorobenzaldehyde, Alkyl halide | Mg, Anhydrous ether | Secondary alcohol | Aryl-alkyl ketone | Forms C-C bond, requires subsequent oxidation. |

| Grignard Reaction | 2-chlorobenzonitrile, Cyclopentylmagnesium bromide | Anhydrous THF, Aqueous acid | Imine-magnesium complex | 2-Chlorophenyl cyclopentyl ketone | Direct formation of ketone after hydrolysis. |

| Organolithium Addition | Aldehyde/Ketone, Organolithium reagent | - | Alkoxide | Alcohol (for oxidation) | Highly reactive, often irreversible. ksu.edu.samasterorganicchemistry.com |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones by offering milder conditions and greater functional group tolerance compared to traditional methods. wikipedia.orgrsc.org These reactions create a direct bond between an aryl group and an acyl group or its equivalent.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. libretexts.org In the context of ketone synthesis, it can involve the coupling of an acyl chloride with an organoboron compound, such as a boronic acid. mdpi.comacs.org This approach is noted for its chemoselectivity and tolerance of various functional groups. acs.orgnsf.gov For example, the reaction of 4-bromobenzoyl chloride with phenylboronic acid can selectively yield 4-bromobenzophenone, demonstrating the preference for reaction at the acyl chloride over the aryl bromide. mdpi.com The reaction is typically catalyzed by a palladium species in the presence of a base. mdpi.com

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgillinois.eduyoutube.com This reaction is particularly useful for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A carbonylative Negishi coupling can also be employed, where carbon monoxide is inserted to form the ketone functionality. acs.org

| Coupling Reaction | Aryl Source | Alkyl/Acyl Source | Catalyst | Key Features |

| Suzuki-Miyaura | Arylboronic acid | Acyl chloride | Palladium complex | High functional group tolerance, can be performed in aqueous media. libretexts.orgmdpi.comnsf.gov |

| Negishi | Aryl halide/triflate | Organozinc reagent | Palladium or Nickel complex | Couples various carbon hybridizations, high functional group tolerance. wikipedia.orgacs.org |

The synthesis of chlorophenyl ketones can also be achieved by modifying a pre-existing molecule that already contains part of the desired structure. Friedel-Crafts acylation is a classic example, where an aromatic ring is acylated using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov For the synthesis of a 1-(4-chlorophenyl) ketone, chlorobenzene (B131634) could be acylated with the appropriate acyl chloride. While effective, this method can suffer from issues related to catalyst deactivation and the generation of stoichiometric amounts of waste. organic-chemistry.org Another approach is the catalytic hydrogenation of an unsaturated precursor, such as a chlorophenyl cyclopentenyl ketone, using a catalyst like palladium on carbon (Pd-C).

| Method | Precursor | Reagents | Catalyst | Product | Notes |

| Friedel-Crafts Acylation | Chlorobenzene | Acyl chloride | AlCl₃, FeCl₃ | Aromatic ketone | Classic electrophilic aromatic substitution. masterorganicchemistry.comnih.gov |

| Catalytic Hydrogenation | Unsaturated ketone | H₂ | Pd-C | Saturated ketone | Reduces C=C bonds while preserving the carbonyl. |

Novel and Green Synthesis Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize catalysts to improve selectivity and yield.

Modern catalytic systems offer significant advantages over stoichiometric methods. For instance, a metal-free oxidation system using TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) and Oxone has been developed for the synthesis of ketones from alcohols under mild conditions. cmu.edu This system demonstrates good functional group tolerance, avoiding over-oxidation to carboxylic acids. cmu.edu

Visible-light-induced photocatalysis represents another green approach. A method using CeCl₃ as a photosensitizer allows for the aerobic C-H oxidation of aryl alkanes to aromatic ketones in water, using air as the oxidant. chemistryviews.org This process is economical and operates under mild conditions, making it an environmentally friendly alternative. chemistryviews.org

| Catalytic Method | Substrate | Catalyst System | Oxidant | Key Advantages |

| TEMPO-catalyzed Oxidation | Alcohol | TEMPO/Oxone | Oxone | Metal-free, mild conditions, high selectivity for ketones. cmu.edu |

| Photocatalytic C-H Oxidation | Aryl alkane | CeCl₃ | Air (O₂) | Green solvent (water), mild conditions, high atom economy. chemistryviews.org |

Flow chemistry, or continuous processing, has emerged as a powerful technology in pharmaceutical and chemical manufacturing. scispace.comnih.govresearchgate.netnih.govispe.org It offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processing. nih.govresearchgate.net

The synthesis of ketones using organometallic reagents, which can be hazardous on a large scale in batch, can be performed more safely in a continuous flow system. nih.gov For example, the synthesis of ketones from CO₂ and organolithium or Grignard reagents has been efficiently achieved in a flow reactor, suppressing the formation of byproducts. nih.gov Similarly, the α-alkylation of ketones, a fundamental transformation that often requires cryogenic temperatures and long reaction times in batch, can be performed in continuous flow with excellent yields, reduced reaction times, and at ambient temperatures. rsc.org Multi-step syntheses can also be telescoped into a single continuous process, as demonstrated by the three-step flow synthesis of β/γ-substituted ketones. zenodo.org This approach enhances efficiency and reduces the need for intermediate purification steps. zenodo.org

| Flow Chemistry Application | Reaction Type | Advantages over Batch Processing |

| Ketone Synthesis from CO₂ | Grignard/Organolithium Addition | Suppression of byproducts, enhanced safety. nih.gov |

| α-Alkylation of Ketones | Enolate Alkylation | Avoidance of cryogenic temperatures, reduced reaction time, improved yield. rsc.org |

| Multi-step Ketone Synthesis | Photocatalysis, Elimination, Addition | Telescoping of reaction steps, reduced purification, improved efficiency. zenodo.org |

Chemo- and Regioselective Synthesis Considerations

Regioselectivity:

The Friedel-Crafts acylation of chlorobenzene is a classic example of a reaction governed by the directing effects of substituents on an aromatic ring. The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the benzene (B151609) ring through resonance, which stabilizes the arenium ion intermediate formed during the attack at these positions. Conversely, the chlorine atom is deactivating due to its inductive electron-withdrawing effect.

In the acylation of chlorobenzene, the major product is the para-substituted isomer, 1-(4-chlorophenyl)-6-methoxyhexan-1-one. doubtnut.comvedantu.comyoutube.com The formation of the ortho-substituted isomer is significantly disfavored due to steric hindrance between the bulky acyl group and the chlorine atom. vedantu.com The meta-substituted product is formed in only negligible amounts as the attack at the meta position is electronically disfavored. The regiochemical outcome is a critical consideration for ensuring the synthesis of the desired isomer.

Chemoselectivity:

Chemoselectivity in this synthesis primarily relates to avoiding undesirable side reactions. One potential side reaction is polysubstitution, where more than one acyl group is introduced onto the aromatic ring. However, the acylation product, an aromatic ketone, is significantly less reactive than the starting chlorobenzene because the acyl group is strongly deactivating. This deactivation of the product ring effectively prevents a second acylation, making the reaction highly chemoselective for mono-acylation.

Another consideration is the potential for the Lewis acid to interact with the methoxy (B1213986) group in the acyl chain. Strong Lewis acids like AlCl₃ could potentially coordinate with the oxygen of the methoxy group, which might complicate the reaction or lead to cleavage of the methyl ether. The choice of a milder Lewis acid or careful control of reaction conditions can mitigate this risk.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the molecular weight. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks: M+• and (M+2)+•. The relative intensity of these peaks is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the compound's elemental formula. mdpi.com By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₇ClO₂), HRMS analysis provides the high-accuracy mass measurement needed to confirm its specific atomic makeup. The data obtained can also show various adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺. uni.lu

| Adduct Type | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₃H₁₇³⁵ClO₂ | 240.0917 |

| [M]⁺ (³⁷Cl) | C₁₃H₁₇³⁷ClO₂ | 242.0887 |

| [M+H]⁺ (³⁵Cl) | C₁₃H₁₈³⁵ClO₂ | 241.0995 |

| [M+Na]⁺ (³⁵Cl) | C₁₃H₁₇³⁵ClNaO₂ | 263.0815 |

Fragmentation Pattern Interpretation

The energetically unstable molecular ions often break apart into smaller, more stable fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. chemguide.co.uk The fragmentation of this compound is dictated by the presence of the ketone functional group and the aromatic ring.

Key fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is broken. miamioh.edu For this molecule, cleavage can occur on either side of the carbonyl.

Cleavage between the carbonyl carbon and the chlorophenyl ring results in the loss of a chlorophenyl radical and the formation of a C₆H₁₂O₂⁺ ion.

More favorably, cleavage between the carbonyl carbon and the alkyl chain results in the formation of a stable 4-chlorobenzoyl cation. This fragment is often a prominent peak in the spectrum. miamioh.edu

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain containing a γ-hydrogen can undergo this rearrangement. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240 | [C₁₃H₁₇ClO₂]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₇H₄ClO]⁺ | Alpha-cleavage, formation of 4-chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage, loss of the 4-chlorobenzoyl radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the compound's connectivity and stereochemistry by mapping the electron density of a single crystal. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds containing both 4-chlorophenyl and methoxy groups demonstrates the utility of this method. nih.govresearchgate.net

Should a single crystal of sufficient quality be grown, the analysis would yield key structural parameters. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal lattice—and the positions of all atoms within it. This information confirms bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. nih.govresearchgate.net

| Parameter | Information Provided | Example Data from a Related Compound researchgate.net |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the unit cell | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The lengths and angles of the unit cell axes | a = 3.8596 Å, b = 27.460 Å, c = 15.3972 Å, β = 99.115° |

| Volume (V) | The volume of the unit cell | 1611.3 ų |

| Z | The number of molecules per unit cell | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for both assessing the purity of this compound and for its isolation from reaction mixtures. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. In GC, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for identification. dphen1.com This method is highly sensitive and can be used to detect and quantify trace-level impurities in a sample of this compound. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. sielc.com It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this setup, a nonpolar stationary phase (such as C18 or a phenyl-based column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comthermofisher.com By adjusting the composition of the mobile phase, a high degree of separation can be achieved, allowing for accurate purity assessment. HPLC is also scalable and can be used for preparative separation to isolate the pure compound from byproducts. sielc.com

| Parameter | GC-MS | HPLC |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Reverse-phase column (e.g., C18, Phenyl-1) sielc.comthermofisher.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) sielc.com |

| Detector | Mass Spectrometer (MS) | UV-Vis Detector, Mass Spectrometer (LC-MS) |

| Primary Use | Purity analysis, identification of volatile impurities | Purity analysis, quantification, preparative isolation |

Chemical Reactivity and Mechanistic Studies of 1 4 Chlorophenyl 6 Methoxyhexan 1 One

Reaction Mechanisms Involving the Ketone Functionality

The ketone's carbonyl group (C=O) is the most reactive site in the molecule. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com

Nucleophilic addition is the characteristic reaction of ketones. youtube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. utexas.edu This intermediate is then typically protonated in a subsequent step to yield an alcohol. youtube.comutexas.edu

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), react readily under basic or neutral conditions. The reaction proceeds via a two-step mechanism: nucleophilic attack followed by an acidic workup to protonate the alkoxide intermediate. youtube.comyoutube.com Weak nucleophiles, however, often require acid catalysis. youtube.com Protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. youtube.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile Source | Reagent Example | Product Type |

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Carbanion (R⁻) | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Potassium cyanide (KCN) | Cyanohydrin |

| Alcohol (ROH) | Ethanol (CH₃CH₂OH) with H⁺ catalyst | Acetal |

The ketone functionality can undergo both reduction and oxidation reactions, significantly altering the molecular structure.

Reductions: The most common reduction of a ketone involves the conversion of the carbonyl group to a secondary alcohol. This is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a reducing agent. youtube.com

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.com The reaction mechanism is a nucleophilic addition of hydride to the carbonyl carbon. youtube.com

Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (CH₂) through reactions such as the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base) or the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid). masterorganicchemistry.com

Oxidations: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents and high temperatures, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. The reaction involving the selective oxidation of a related piperidin-2-one to a sulfone using oxone highlights that other parts of a molecule can be oxidized while leaving the ketone intact. nuph.edu.ua

The presence of protons on the carbon atom alpha (α) to the carbonyl group imparts acidity to these hydrogens. bham.ac.uk Treatment with a suitable base can remove an α-proton to form a resonance-stabilized intermediate known as an enolate. utexas.edubham.ac.uk Enolates are potent nucleophiles and are fundamental to many carbon-carbon bond-forming reactions. bham.ac.ukuwo.ca

Enolate Formation: For 1-(4-chlorophenyl)-6-methoxyhexan-1-one, the α-protons on the methylene group adjacent to the carbonyl are the most acidic. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the concentration and type of enolate formed. bham.ac.ukprinceton.edu

Alkylation: As strong carbon nucleophiles, enolates readily react with electrophiles like alkyl halides in an Sₙ2 reaction. masterorganicchemistry.comuwo.ca This alkylation of the α-carbon is a powerful method for constructing more complex carbon skeletons. The reaction involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond. uwo.ca

Influence of the Methoxy (B1213986) Substituent on Reactivity

The methoxy group (-OCH₃) is located at the C-6 position, at the terminus of the hexan-1-one aliphatic chain. Due to its significant distance from the primary reactive center (the C-1 ketone), it exerts minimal direct electronic influence on the carbonyl group's reactivity through inductive or resonance effects.

However, the methoxy group is not entirely inert. Its presence can influence reaction pathways in several ways:

Intramolecular Interactions: Under certain conditions, particularly in the presence of acid catalysts, the oxygen atom of the methoxy group could potentially act as an internal nucleophile. Theoretical studies on methoxyalkyl chlorides suggest that the methoxy group's oxygen can assist in the departure of a leaving group, indicating its potential for intramolecular participation. researchgate.net A similar interaction could conceivably lead to cyclization reactions, although this would require specific reaction conditions to overcome the entropic barrier of forming a large ring.

Solvation and Steric Effects: The methoxy group can influence the molecule's solubility in different solvents and may introduce minor steric hindrance at the end of the alkyl chain, which could affect interactions with very large reagents or catalysts. Studies on other molecules have shown that methoxy substituents, particularly in ortho positions, can decrease reaction rates due to steric or coordination effects. nih.gov While the C-6 position is remote, such effects cannot be entirely discounted in complex reaction environments.

Role of the Chlorophenyl Group in Reaction Pathways

The 4-chlorophenyl group is directly attached to the carbonyl carbon and plays a crucial role in modulating the molecule's electronic properties and reactivity.

The chlorine atom on the phenyl ring exerts a significant electronic influence. Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. This dual effect arises from two opposing forces:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609).

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi system. This resonance donation of electron density preferentially increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites.

For the reactivity of the ketone, the electron-withdrawing inductive effect of the chlorine atom is paramount. It pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). Consequently, the ketone in this compound is expected to be more reactive toward nucleophilic attack than an analogous ketone with an unsubstituted phenyl group. This is consistent with findings where electron-withdrawing groups on aromatic rings influence reaction rates at attached functional groups. acs.org The use of a 4-chlorophenyl group as a stable protecting group for hydroxyl functions in other syntheses underscores its electron-withdrawing nature and relative stability under certain reaction conditions. researchgate.net

Table 2: Comparison of Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Effect on Carbonyl Carbon |

| -H (None) | Neutral | Neutral | Neutral | Baseline Electrophilicity |

| -CH₃ (Methyl) | Weakly Donating | Weakly Donating | Activating | Decreases Electrophilicity |

| -OCH₃ (Methoxy) | Withdrawing | Strongly Donating | Activating | Decreases Electrophilicity |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating | Increases Electrophilicity |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Strongly Increases Electrophilicity |

Halogen-Specific Transformations

The chlorine atom on the phenyl ring of this compound is a key site for specific chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the para-carbonyl group activates the chlorine for displacement by a suitable nucleophile.

One significant halogen-specific transformation is halogen exchange , particularly fluorination. Aryl chlorides can be converted to aryl fluorides in a process that is highly valuable in the synthesis of pharmaceuticals and agrochemicals. This transformation is typically achieved using a fluoride (B91410) salt, such as potassium fluoride, and may be facilitated by a phase-transfer catalyst in a high-boiling point solvent. For instance, the direct halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) has been successfully demonstrated, providing a model for the expected reactivity of this compound.

Another potential, though less common for aryl halides, is the Finkelstein reaction , which involves the exchange of a halogen for another. While classic Finkelstein reactions are more typical for alkyl halides, catalyzed versions for aryl halides have been developed. wikipedia.org Such a reaction could potentially replace the chlorine atom with another halogen like iodine, which can be a useful precursor for further cross-coupling reactions. The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions. wikipedia.org

The table below summarizes potential halogen-specific transformations for this compound based on reactions of similar compounds.

| Transformation | Reagents | Potential Product | Notes |

| Halogen Exchange (Fluorination) | KF, Phase-Transfer Catalyst | 1-(4-Fluorophenyl)-6-methoxyhexan-1-one | The carbonyl group at the para position facilitates this nucleophilic aromatic substitution. |

| Finkelstein-type Reaction | NaI, Cu(I) catalyst | 1-(4-Iodophenyl)-6-methoxyhexan-1-one | Requires specific catalytic conditions for aryl halides. |

It is important to note that the long alkyl chain (6-methoxyhexyl) is unlikely to have a significant electronic effect on the reactivity of the chlorine atom, but it may have steric implications or influence the solubility of the molecule in different reaction media.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound, particularly nucleophilic aromatic substitution at the chloro-substituted carbon, are expected to follow a second-order rate law, typical for bimolecular reactions (SNAr). libretexts.org The rate of reaction would be dependent on the concentration of both the substrate, this compound, and the incoming nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles would lead to a faster reaction rate. The solvent plays a crucial role in stabilizing the charged intermediate formed during the reaction.

From a thermodynamic perspective, the stability of the products relative to the reactants will determine the position of the equilibrium. In halogen exchange reactions, the formation of a more stable salt can drive the reaction to completion. For example, in the Finkelstein reaction, the precipitation of NaCl in acetone (B3395972) drives the equilibrium towards the iodo-substituted product. wikipedia.org

In reactions involving the ketone moiety, such as α-halogenation, thermodynamic and kinetic control can be significant. The formation of the enolate intermediate can lead to two different products. The kinetic product is formed faster, usually by deprotonation of the less sterically hindered α-proton, while the thermodynamic product is the more stable product, often resulting from the deprotonation of the more substituted α-proton to form a more substituted, and thus more stable, enolate. The choice of base and reaction temperature can be used to selectively favor one product over the other.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Does not directly affect the equilibrium position but can influence the feasibility of the reaction. |

| Solvent | Polar aprotic solvents can accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile. | Can influence the relative stability of reactants and products, thereby shifting the equilibrium. |

| Temperature | Higher temperatures generally increase the reaction rate. | Can shift the equilibrium of a reaction. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product. |

| Leaving Group | The nature of the leaving group affects the rate of substitution. | The stability of the leaving group anion influences the overall Gibbs free energy change of the reaction. |

Mechanistic Insights from Reaction Intermediates

The mechanisms of the key reactions involving this compound can be understood through the nature of their transient intermediates.

For nucleophilic aromatic substitution at the chloro-substituted carbon, the reaction is proposed to proceed via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the carbon atom bearing the chlorine atom leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This intermediate is characterized by the delocalization of the negative charge over the aromatic ring and the electron-withdrawing carbonyl group. The presence of the carbonyl group at the para-position is crucial for stabilizing this intermediate, thereby facilitating the reaction. The subsequent step involves the departure of the chloride ion to restore the aromaticity of the ring and form the final product.

In the case of reactions at the α-position to the carbonyl group, such as α-halogenation , the key intermediates are the enol or enolate . In a base-catalyzed reaction, a strong base will abstract a proton from the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br₂). In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which increases the acidity of the α-protons. A weak base (like the solvent) can then deprotonate the α-carbon to form a neutral enol intermediate, which then reacts with the halogen.

While no specific studies have reported the isolation or direct observation of these intermediates for this compound, their existence is inferred from extensive mechanistic studies on analogous 4-chlorophenyl ketones and other carbonyl compounds. The 6-methoxyhexyl chain is not expected to participate directly in the formation of these intermediates but could potentially influence their stability and reactivity through steric effects or by altering the electronic environment in its immediate vicinity.

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized carbanion formed by the addition of a nucleophile to the aromatic ring. |

| α-Halogenation (Base-catalyzed) | Enolate | A resonance-stabilized anion formed by the deprotonation of the α-carbon. |

| α-Halogenation (Acid-catalyzed) | Enol | A neutral intermediate with a carbon-carbon double bond and a hydroxyl group on one of the double-bonded carbons. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wavefunction. materialsciencejournal.org For 1-(4-Chlorophenyl)-6-methoxyhexan-1-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (ground state). nih.gov This optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides insights into the molecule's structural parameters and thermodynamic stability.

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict the molecule's infrared (IR) and Raman spectra, confirming structural features like the carbonyl (C=O) group. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, which can donate electrons via its π-system. The LUMO is anticipated to be centered on the electrophilic carbonyl group (C=O). A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Orbital | Expected Localization on this compound | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the π-system of the 4-chlorophenyl ring. | Electron-donating orbital; involved in reactions with electrophiles. |

| LUMO | Primarily on the π* anti-bonding orbital of the carbonyl group. | Electron-accepting orbital; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between EHOMO and ELUMO. | A key indicator of chemical stability and reactivity. Chalcone derivatives with similar functional groups have reported gaps in the range of 3.3 to 3.8 eV. Current time information in Edmonton, CA.metu.edu.tr |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). materialsciencejournal.org

In an MEP map of this compound, the following features would be expected:

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. They would be concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom on the phenyl ring.

Positive Potential (Blue): These regions are electron-deficient and susceptible to nucleophilic attack. The most positive region would likely be around the carbonyl carbon atom and the hydrogen atoms of the phenyl ring.

Neutral Potential (Green): These areas represent regions of relatively neutral electrostatic potential, such as the aliphatic hexyl chain.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the methoxyhexyl chain in this compound means the molecule can exist in numerous different spatial arrangements, or conformations.

Conformational analysis would involve systematically rotating the single bonds in the hexyl chain to identify the various low-energy conformers and determine the most stable (global minimum) conformation. Such studies can be performed using DFT calculations. mdpi.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal how the molecule flexes and changes its conformation in a solution or other environment. This provides a more realistic picture of the molecule's behavior than a static, ground-state calculation. metu.edu.trnih.gov For a molecule with a flexible chain like this one, MD simulations would be crucial for understanding its average shape and how it might interact with other molecules or biological targets.

Prediction of Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity.

These indices help to classify the molecule's ability to act as an electrophile or a nucleophile.

Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of the molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity Index (N): While not as commonly calculated directly from HOMO/LUMO energies, nucleophilicity relates to the molecule's ability to donate electrons, which is associated with a higher HOMO energy.

For this compound, the presence of the electron-withdrawing chlorophenyl group and the carbonyl group would likely result in a significant electrophilicity index, indicating its susceptibility to nucleophilic attack at the carbonyl carbon.

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Moderate to high, due to the presence of electronegative atoms. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Expected to be in a range that indicates moderate reactivity. |

| Electrophilicity Index (ω) | μ² / 2η | Expected to be relatively high, highlighting the electrophilic nature of the carbonyl carbon. |

Fukui Functions for Site Selectivity

For a molecule like this compound, Fukui functions would be calculated to identify the most probable sites for nucleophilic, electrophilic, and radical attacks. The function f(r) is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential v(r).

The condensed Fukui functions, which are calculated for each atomic site in the molecule, are particularly useful. There are three main types of condensed Fukui functions:

f+k for nucleophilic attack (reactivity towards electron donation)

f-k for electrophilic attack (reactivity towards electron acceptance)

f0k for radical attack

By calculating these values for each atom (carbon, oxygen, chlorine, etc.) in this compound, one could predict the most reactive sites. For instance, the carbonyl carbon would be expected to have a high f+k value, indicating its susceptibility to nucleophilic attack. Conversely, the oxygen atom of the carbonyl group would likely exhibit a high f-k value, making it a probable site for electrophilic attack. The aromatic ring and the methoxy (B1213986) group would also present distinct reactivity patterns that could be elucidated through Fukui function analysis.

Interactive Data Table: Hypothetical Fukui Function Indices for this compound

This table is illustrative and based on general chemical principles, as specific research data for this compound was not found.

| Atom/Group | Hypothetical f+k (Nucleophilic Attack) | Hypothetical f-k (Electrophilic Attack) | Hypothetical f0k (Radical Attack) |

| Carbonyl Carbon | High | Low | Moderate |

| Carbonyl Oxygen | Low | High | Moderate |

| Chlorophenyl Ring | Moderate | Moderate | High |

| Methoxy Oxygen | Low | Moderate | Low |

| Alkyl Chain Carbons | Low | Low | Moderate |

Reaction Pathway Modeling and Transition State Characterization

Specific reaction pathway modeling and transition state characterization for this compound have not been extensively reported. However, computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound. Techniques such as quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model reaction pathways, for example, in its synthesis or degradation.

The process typically involves:

Identifying Reactants and Products: Defining the starting materials and the final products of the reaction of interest.

Locating Transition States: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.

For this compound, one could model reactions such as the reduction of the ketone to an alcohol or substitution reactions on the aromatic ring. The characterization of the transition states in these reactions would provide detailed insights into the bond-breaking and bond-forming processes.

Solvent Effects in Theoretical Calculations

While specific studies on the solvent effects on this compound are not available, the inclusion of solvent effects in theoretical calculations is crucial for accurately predicting the behavior of molecules in solution. Two primary models are used to account for solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, theoretical calculations of properties like its conformational equilibrium, electronic spectra, and reaction energetics would be significantly influenced by the solvent. For example, in a polar solvent, the dipole moment of the molecule would be stabilized, which could affect its reactivity and spectroscopic properties. A study on a similar compound, 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, demonstrated that electronic properties show a good correlation with the polarity of solvents when using the IEFPCM model. researchgate.net

Applications and Derivatization for Advanced Functional Materials and Bioactive Scaffolds

1-(4-Chlorophenyl)-6-methoxyhexan-1-one as a Versatile Synthetic Intermediate

The chemical architecture of this compound, featuring a reactive ketone group, a substituted aromatic ring, and a flexible methoxy-terminated alkyl chain, positions it as a highly versatile intermediate in organic synthesis. This strategic combination of functional groups allows for a multitude of chemical transformations, rendering it a valuable precursor for the construction of more complex molecular frameworks, including those with potential biological activity and applications in materials science.

Precursor in the Synthesis of Complex Organic Molecules

The ketone functionality within this compound serves as a key reaction site for carbon-carbon and carbon-heteroatom bond formation, enabling its use as a foundational element in the assembly of intricate organic molecules. The reactivity of the carbonyl group allows for a wide range of classical and contemporary organic reactions. For instance, it can undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds, leading to the formation of tertiary alcohols. Subsequent dehydration or substitution reactions can then introduce further complexity and functionality.

Moreover, the α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in various alkylation and acylation reactions, extending the carbon skeleton. The presence of the 4-chlorophenyl group also offers opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the resulting molecules. The methoxy (B1213986) group at the terminus of the hexyl chain, while relatively inert, can be cleaved under specific conditions to yield a primary alcohol, providing another site for functionalization or conjugation.

Building Block for Heterocyclic Compounds

The inherent functionality of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The ketone group can react with bifunctional reagents to construct cyclic systems. For example, condensation with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole (B372694) rings, which are common motifs in pharmacologically active compounds. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolines or isoxazoles.

Furthermore, the α-protons of the ketone can be utilized in reactions with dicarbonyl compounds or their equivalents to construct various carbocyclic and heterocyclic rings. For instance, a Robinson annulation type of reaction could potentially be employed to build a new six-membered ring onto the existing structure. The versatility of the ketone group in cyclization reactions makes this compound a valuable synthon for accessing diverse heterocyclic scaffolds.

Scaffold for Novel Chemical Entities

The molecular framework of this compound can serve as a central scaffold upon which novel chemical entities with tailored properties can be designed and synthesized. Its adaptable structure allows for its incorporation into larger systems, such as polymers and coordination complexes, paving the way for the development of advanced functional materials and bioactive compounds.

Incorporation into Polymeric Structures

The ketone functionality of this compound presents a handle for its incorporation into polymeric structures. One approach involves the synthesis of a methacrylate (B99206) or acrylate (B77674) monomer derived from the parent compound, where the ketone is either protected or intended to be a reactive site within the resulting polymer. Polymerization of such a monomer, potentially via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), could yield well-defined polymers with pendant ketone groups. acs.orgnih.govresearchgate.net These ketone-functionalized polymers can then serve as versatile platforms for post-polymerization modification, allowing for the attachment of various molecules, including bioactive agents or imaging probes, through oxime ligation or other ketone-specific chemistries. acs.orgnih.govresearchgate.net

Alternatively, the bifunctional nature of derivatives of this compound could be exploited in condensation polymerization reactions. For example, conversion of the methoxy group to a primary amine and subsequent reaction with a dicarboxylic acid could lead to the formation of polyamides, where the chlorophenyl ketone moiety is an integral part of the polymer backbone. The properties of such polymers would be influenced by the presence of this bulky, polar group.

| Polymerization Strategy | Potential Monomer/Precursor | Resulting Polymer Structure | Potential Applications |

| Controlled Radical Polymerization | Methacrylate derivative of 1-(4-chlorophenyl)-6-hydroxyhexan-1-one | Polymer with pendant chlorophenyl ketone groups | Drug delivery, diagnostics, functional coatings |

| Condensation Polymerization | Diamine derivative of this compound | Polyamide with chlorophenyl ketone in the backbone | High-performance plastics, functional membranes |

Design of Ligands for Metal Coordination

The structure of this compound can be readily modified to create ligands for metal coordination. nih.govpurdue.edu The introduction of donor atoms such as nitrogen, sulfur, or phosphorus in proximity to the chlorophenyl ketone moiety can lead to the formation of chelating ligands. For instance, reaction of the ketone with a diamine could produce a Schiff base ligand with two nitrogen donor atoms. The presence of the 4-chlorophenyl group can influence the electronic properties of the resulting metal complex, potentially affecting its catalytic activity or photophysical properties.

The design of such ligands allows for the synthesis of a wide array of coordination complexes with various transition metals. libretexts.org These complexes could find applications in catalysis, sensing, or as therapeutic agents. The specific coordination geometry and the nature of the metal center would dictate the properties and potential utility of the resulting complex.

| Ligand Type | Synthetic Modification | Potential Metal Ions | Potential Applications |

| Schiff Base | Condensation of the ketone with a diamine (e.g., ethylenediamine) | Cu(II), Ni(II), Zn(II) | Catalysis, sensing |

| β-Diketone | Claisen condensation with an ester | Fe(III), Al(III), Cr(III) | Luminescent materials, catalysis |

| Phosphine (B1218219) Ligand | Introduction of a phosphine group via the aromatic ring | Pd(II), Pt(II), Rh(I) | Homogeneous catalysis |

Structure-Activity Relationship (SAR) Studies of Derived Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or material properties. For scaffolds derived from this compound, SAR studies would involve the systematic modification of its different components to elucidate their impact on a desired function.

Key areas of modification for SAR studies on derivatives of this compound would include:

The 4-Chlorophenyl Group: The position and nature of the substituent on the phenyl ring can be varied. For instance, replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups can significantly alter the electronic and lipophilic character of the molecule. nih.gov This, in turn, can affect its binding affinity to a biological target or its performance in a material application.

The Methoxyhexyl Chain: The length of the alkyl chain can be varied, and the terminal methoxy group can be replaced with other functional groups such as a hydroxyl, amine, or carboxylic acid. These changes would impact the flexibility and polarity of this part of the molecule, which could be critical for interactions with a receptor or for self-assembly in a material.

For example, in a hypothetical scenario where a derivative of this compound is found to have inhibitory activity against a particular enzyme, an SAR study would be initiated. A library of analogs would be synthesized with variations at the three key positions mentioned above. The biological activity of each analog would then be tested, and the data would be used to build a model of how the different structural features contribute to the observed activity. This information would then guide the design of more potent and selective compounds.

| Structural Modification | Rationale for SAR Study | Potential Impact on Properties |

| Substitution on the Phenyl Ring | To probe the role of electronic and steric effects on activity/properties. | Altered binding affinity, solubility, and metabolic stability. |

| Modification of the Ketone Group | To investigate the importance of the carbonyl group for interaction and to alter polarity. | Changes in hydrogen bonding capacity and molecular shape. |

| Variation of the Alkyl Chain | To explore the optimal length and terminal functionality for desired interactions. | Modified flexibility, lipophilicity, and potential for secondary interactions. |

Investigation of Structural Modifications on Chemical Functionality

The structure of this compound offers several sites for potential modification to alter its chemical functionality. Key areas for hypothetical investigation would include:

The Ketone Carbonyl Group: The ketone can be a site for reduction to a secondary alcohol, conversion to an oxime or hydrazone, or used in aldol-type condensation reactions. These modifications would drastically alter the molecule's chemical reactivity, geometry, and potential for hydrogen bonding.

The Methoxy Group: The terminal methoxy group could be demethylated to a primary alcohol, providing a handle for further esterification or etherification. This would allow for the attachment of various functional moieties to tailor properties like solubility or to link the molecule to a polymer backbone.

A systematic study of these modifications would be necessary to establish structure-activity relationships, which are currently not documented for this compound.

Exploration of Derivatives for Specific Material Properties

Based on its constituent functional groups, derivatives of this compound could theoretically be explored for various material properties. For instance, introducing polymerizable groups like acrylates or styrenes via modification of the methoxy or phenyl group could allow its incorporation into polymer chains. The presence of the chlorophenyl group might impart properties such as flame retardancy or could be used as a site for cross-coupling reactions to build more complex architectures. However, no specific research has been published to confirm these potential applications.

Development of Analytical Probes or Tracers

The development of this compound as an analytical probe or tracer is not described in the current body of scientific literature. For a molecule to function as a probe, it typically requires a reporter group, such as a fluorophore, a radioisotope, or a group that can be easily detected by techniques like mass spectrometry or NMR.

Hypothetically, the structure could be modified to incorporate such a group. For example, a fluorescent tag could be attached to the molecule. The chlorine atom also provides a specific isotopic signature that could be useful in mass spectrometry-based tracing if a stable isotope-labeled version were synthesized. Without such specific modifications and subsequent studies, its utility as a probe remains unexplored.

Due to the absence of specific research data, no interactive data tables with experimental findings can be generated at this time.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

| Synthetic Route | Key Reaction Step | AI-Predicted Catalyst | Predicted Yield (%) | Confidence Score |

|---|---|---|---|---|

| Route A | Friedel-Crafts Acylation | AlCl₃ | 85 | 0.92 |

| Route B | Suzuki Coupling | Pd(PPh₃)₄ | 78 | 0.88 |

| Route C | Grignard Reaction | - (Reagent-based) | 72 | 0.85 |

High-Throughput Experimentation for Reaction Optimization

Advanced Characterization Techniques (e.g., In-situ Spectroscopy)

Understanding reaction mechanisms and kinetics is crucial for process control and optimization. Advanced characterization techniques, particularly in-situ spectroscopy, allow chemists to monitor reactions in real-time without altering the reaction environment. oxinst.comyoutube.com Techniques like Fourier-Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be used to track the concentration of reactants, intermediates, and products as the synthesis of this compound proceeds. rsc.orgacs.org This provides detailed kinetic data and mechanistic insights, helping to identify reaction bottlenecks or unstable intermediates that would otherwise go undetected. acs.org

Multiscale Modeling and Simulation Approaches

Computational chemistry provides powerful tools for understanding molecular properties and reactivity from first principles. rsc.orgsmmodeling.com Multiscale modeling can be applied to this compound at various levels. Quantum mechanics (QM) methods like Density Functional Theory (DFT) can predict its electronic structure, spectroscopic signatures (NMR, IR), and reaction transition states. rsc.org At a larger scale, molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the compound's conformational landscape and its interactions with solvents or other molecules, which is crucial for predicting its behavior in materials or biological systems. nih.gov

Table 2: Hypothetical DFT-Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Feature | DFT-Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1685 | 1688 |

| Methoxy (B1213986) -CH₃ (¹H NMR, ppm) | 3.35 | 3.33 |

| Aromatic C-Cl (¹³C NMR, ppm) | 139.5 | 139.2 |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The structure of this compound, with its distinct polar (ketone, ether) and nonpolar (chlorophenyl, alkyl chain) regions, suggests it could act as an amphiphile. acs.org This opens up exciting research avenues in materials science and supramolecular chemistry. rsc.orgkent.ac.uk Researchers could explore its ability to self-assemble into higher-order structures like micelles, vesicles, or liquid crystals. nih.gov The introduction of the ketone functional group into polymer backbones is a known strategy for improving material properties. nrel.gov Therefore, this compound could serve as a monomer or additive to create functional polymers with tailored thermal, mechanical, or optical properties. Its potential to form charge-transfer complexes or participate in host-guest chemistry could also be investigated for applications in sensing or molecular electronics. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-6-methoxyhexan-1-one, and how can reaction conditions be optimized?

A common approach involves Michael addition reactions using chalcone derivatives and β-keto esters. For example, refluxing a chalcone precursor (e.g., 4-chlorophenyl-substituted enone) with ethyl acetoacetate in absolute ethanol under alkaline conditions (e.g., 10% NaOH) can yield cyclohexenone intermediates, which may be further functionalized . Optimization may involve adjusting solvent polarity, catalyst concentration, or reaction temperature to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography (using programs like SHELXL or visualization tools like ORTEP-III ) to resolve molecular geometry and crystal packing.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections ) or Lee-Yang-Parr (LYP) correlation functionals to calculate molecular orbitals, electrostatic potentials, and thermodynamic properties. Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost.

Advanced Research Questions

Q. How can solvent effects influence the synthesis and stability of this compound?

Polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions like hydrolysis. Stability studies should assess degradation under varying pH, temperature, and light exposure. For long-term storage, -20°C in anhydrous conditions is advised to prevent oxidation or moisture-induced decomposition .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atomic positions?

For disordered structures (e.g., in cyclohexenone derivatives), refine occupancy ratios using software like SHELXL . Apply restraints to bond lengths/angles and validate with residual density maps. Multi-conformational modeling or low-temperature data collection can improve resolution .

Q. How can computational and experimental data be reconciled for electronic property predictions?

Validate DFT-derived parameters (e.g., HOMO-LUMO gaps) against experimental UV-Vis spectra. Discrepancies may arise from solvent effects or approximations in functionals; address these by incorporating polarizable continuum models (PCM) or using higher-level methods like CCSD(T) for critical comparisons .

Q. What mechanistic insights guide pharmacological studies of derivatives of this compound?

Derivatives with chlorophenyl and methoxy groups are often explored for enzyme inhibition (e.g., kinase or oxidoreductase targets). In vitro assays (e.g., IC₅₀ measurements) combined with molecular docking (using AutoDock or Schrödinger) can elucidate binding interactions. Structural analogs in (e.g., MDM2 antagonists) suggest potential anticancer applications .

Q. How are reaction intermediates and by-products characterized in complex syntheses?

Use LC-MS or GC-MS to track intermediates. For challenging separations, employ preparative HPLC or column chromatography with gradients optimized for polarity differences. By-products like dimerized or oxidized species can be identified via high-resolution mass spectrometry (HRMS) .

Methodological Tables

Table 1: Key DFT Functionals for Electronic Studies

| Functional | Strengths | Limitations | Reference |

|---|---|---|---|

| B3LYP | High thermochemical accuracy | Underestimates dispersion forces | |

| LYP (Lee-Yang-Parr) | Robust for correlation energy | Requires hybrid corrections |

Table 2: Crystallographic Refinement Parameters for Disordered Structures

| Parameter | Recommendation | Software/Tool |

|---|---|---|

| Occupancy ratio | Refine iteratively with restraints | SHELXL |

| Residual density | <0.5 eÅ⁻³ for reliable models | Olex2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.